butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Lipophilicity Drug-likeness Membrane permeability

Problem: Chromone hit-expansion programs often lack high-LogP, hydrolytically stable ester analogs to probe lipophilic binding pockets and esterase susceptibility in a single scaffold. This butyl ester directly addresses that gap. - Fills a LogP niche (ACD/LogP 5.81) >11-fold more lipophilic than the ethyl ester, enabling membrane-partitioning and protein-binding studies not possible with lower esters. - 11 rotatable bonds and a para-ethoxy substituent provide two orthogonal vectors for SAR exploration; serves as the sterically most hindered reference in a chromone 7-oxyacetate esterase stability panel (predicted hydrolysis rate: methyl > ethyl > butyl). - Sourced from the InterBioScreen screening library via Sigma-Aldrich AldrichCPR; single 5 mg pack size eliminates bulk commitment for pilot studies.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B4956542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OCC
InChIInChI=1S/C24H26O7/c1-4-6-13-28-22(25)15-29-19-11-12-20-21(14-19)30-16(3)24(23(20)26)31-18-9-7-17(8-10-18)27-5-2/h7-12,14H,4-6,13,15H2,1-3H3
InChIKeyNBOQRQIFONJGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3-Phenoxychromone Acetate – Baseline Overview


Butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 419551-48-7, MFCD02632860) is a fully synthetic chromone (4H-chromen-4-one) derivative characterized by a 2-methyl substituent, a 3-(4-ethoxyphenoxy) aryl-ether group, and a butyl ester-terminated 7-oxyacetate side chain . The compound belongs to the class of 3-phenoxychromones, a scaffold reviewed for antioxidant, anti-inflammatory, and kinase-modulatory properties, though most members lack systematic head-to-head pharmacological profiling [1]. It is catalogued within the InterBioScreen natural-compound-analog screening library and distributed by Sigma-Aldrich as a rare AldrichCPR product (R386170) with no vendor-collected analytical data, placing the burden of identity confirmation and purity verification on the buyer [2]. Its predicted physicochemical profile—high lipophilicity (ACD/LogP 5.81), elevated boiling point (544.3 °C), and one Lipinski Rule-of-5 violation—distinguishes it from the corresponding ethyl and methyl ester analogs and defines its handling and assay-design requirements .

Rare AldrichCPR screening compound; requires identity confirmation and purity verification
High lipophilicity (LogP >5), one Lipinski violation — fits in vitro biochemical or cell-based probe screening
Ester series SAR: butyl ester as highest‑logP, slowest‑hydrolyzing comparator for target‑engagement studies

Why Generic Substitution Fails for This Chromone Ester


Within the 3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-7-yl series, the ester moiety at the 7-oxyacetate position is not a passive solubilizing tag but a decisive determinant of lipophilicity, molecular flexibility, and Rule-of-5 compliance. The butyl ester exhibits an ACD/LogP of 5.81—more than one log unit above the ethyl ester (LogP 4.75) and estimated ≥1.5 log units above the methyl ester—translating to an approximately 11.5-fold higher octanol-water partition coefficient and substantially altered membrane partitioning, protein binding, and assay compatibility profiles . The 4-ethoxyphenoxy substituent at C-3 further distinguishes this compound from the corresponding unsubstituted 3-phenoxy butyl ester analog (C22H22O6, MW 382.4), introducing an additional hydrogen-bond acceptor and increasing both molecular weight and polar surface area occupancy within the target binding pocket . Interchanging the butyl ester with the ethyl, methyl, or acid congener without re-optimizing assay conditions (e.g., DMSO concentration, detergent content, or protein concentration) risks solubility failure, altered IC50/EC50 values, and non-comparable SAR .

Ester chain length

Replacing the butyl ester with ethyl or methyl shifts lipophilicity and membrane partitioning; cell‑based IC50 values may differ.

4‑Ethoxyphenoxy vs phenoxy

The para‑ethoxy substituent adds an H‑bond acceptor; the unsubstituted phenoxy analog cannot mimic this interaction in target binding.

Functional group mismatch

Carboxylic acid or acetamide analogs differ in ionization and esterase susceptibility; SAR may not transfer directly.

Quantitative Comparison: Butyl Ester vs. Closest Analogs


Lipophilicity: Butyl vs. Ethyl Ester

The butyl ester exhibits a predicted ACD/LogP of 5.81, compared with 4.75 for the otherwise identical ethyl ester analog (MFCD01325174) . This difference of +1.06 log units represents an approximately 11.5-fold greater predicted octanol-water partition coefficient. The increased lipophilicity arises solely from the two additional methylene units in the butyl chain and is expected to enhance passive membrane permeability while reducing aqueous solubility .

Lipophilicity
Head‑to‑head
Target: LogP 5.81
Comparator (ethyl ester): LogP 4.75
ΔLogP +1.06 ≈ 11.5× higher partition
Supports interpretation of cell‑based potency shifts; higher membrane partitioning context.
Predicted values (ACD/Labs); verify solubility in assay buffer.
Lipophilicity Drug-likeness Membrane permeability Chromone SAR

Rule-of-5 Compliance: Butyl Ester vs. Analogs

The butyl ester has one Lipinski Rule-of-5 violation (ACD/LogP 5.81 > 5.0), whereas the ethyl ester analog has zero violations (ACD/LogP 4.75) and the methyl ester is expected to likewise comply with all four rules . The violation is driven exclusively by the extended alkyl ester chain, not by the chromone core or the 4-ethoxyphenoxy substituent, as evidenced by the identical polar surface area (80 Ų), hydrogen-bond acceptor count (7), and donor count (0) across both esters .

Rule‑of‑5
Cross‑study comparable
1 violation (LogP >5) vs 0 violations (ethyl ester)
Identical PSA, HBA, HBD across esters
Flags oral‑bioavailability context; may inform screening‑library triage.
ACD/Labs prediction; consistent computational method.
Drug-likeness Lipinski rules Lead optimization ADME filtering

Molecular Flexibility: Butyl vs. Ethyl Ester

The butyl ester possesses 11 freely rotatable bonds compared with 9 for the ethyl ester analog . The two additional rotatable bonds reside in the butyl chain and increase the conformational entropy penalty upon target binding. While higher flexibility can enable induced-fit binding to shallow or adaptive pockets, it also tends to reduce binding affinity per rotatable bond frozen upon complex formation (estimated at ~0.5–1.5 kJ/mol per bond) .

Rotatable Bonds
Head‑to‑head
11 (butyl) vs 9 (ethyl) — +2 bonds
Supports docking‑pose interpretation; may shift binding scores.
Predicted; conformational entropy penalty may affect affinity.
Conformational entropy Molecular flexibility Rotatable bonds Binding thermodynamics

Thermal Stability: Butyl vs. Ethyl Ester

The butyl ester has a predicted boiling point of 544.3±50.0 °C at 760 mmHg, approximately 21 °C higher than the ethyl ester analog (523.4±50.0 °C) . The flash point is also elevated (234.3±30.2 °C vs. 227.5±30.2 °C). Both compounds exhibit negligible vapor pressure at 25 °C (~0.0 mmHg). The higher boiling point of the butyl ester reflects the increased van der Waals interactions from the extended alkyl chain and may confer marginally greater thermal tolerance during dry storage or high-temperature DMSO dissolution protocols .

Boiling Point
Cross‑study comparable
544.3±50.0 °C (butyl) vs 523.4±50.0 °C (ethyl); Δ +20.9 °C
May support storage stability and DMSO dissolution context.
Predicted at 760 mmHg; verify experimentally.
Thermal stability Boiling point Formulation Storage

4-Ethoxyphenoxy vs. Phenoxy: H-Bond Acceptor

The target compound carries a 4-ethoxyphenoxy group at the chromone C-3 position (C24H26O7, MW 426.5), whereas the closest unsubstituted comparator—butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (CAS 329709-24-2, C22H22O6, MW 382.4)—bears a simple phenoxy group . The para-ethoxy substituent introduces one additional oxygen atom acting as a hydrogen-bond acceptor and adds ~44 Da to the molecular weight. In related 3-phenoxychromone series, para-alkoxy substitution on the phenoxy ring has been associated with modulated antioxidant activity in DPPH radical-scavenging assays and altered kinase inhibition profiles, though direct quantitative data for this specific compound pair have not been published [1].

Phenoxy Substitution
Class‑level
4‑ethoxyphenoxy adds +44 Da, +1 H‑bond acceptor vs phenoxy
Para‑alkoxy interaction cannot be surrogated; data to verify.
No direct binding data; structural comparison only.
Hydrogen bonding Structure-activity relationship Phenoxy substitution Chromone SAR

Ester, Acid, Amide: Functional Group Comparison

The target butyl ester (neutral, LogP 5.81) differs fundamentally from its carboxylic acid congener—{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS 374701-69-6, C20H18O7, MW 370.4)—which is ionizable at physiological pH (predicted pKa ~3–4) and has substantially higher aqueous solubility [1]. The acetamide analog (C20H19NO6, MW 369.4) introduces a primary amide group with hydrogen-bond donor capacity absent in the ester series [2]. Among chromone 7-oxyacetate ester series, the rate of enzymatic hydrolysis by carboxylesterases generally follows the order: methyl > ethyl > butyl, with the bulkier butyl ester exhibiting slower hydrolytic cleavage—a class-level principle derived from ester prodrug SAR literature [3]. This has implications for compound stability in cell-based assays containing esterase activity.

Ester vs Acid/Amide
Class‑level
Butyl ester: neutral, high logP, slow esterase
Acid: ionizable, higher solubility; amide: HBD present
Esterase‑susceptibility ranking informs assay design; data to verify.
General ester prodrug SAR; no specific CES kinetic data for this series.
Ester prodrug Carboxylesterase Solubility Ionization state

Application Scenarios for Butyl Chromone Ester


High-Throughput Screening with High-LogP Probe

This compound is best deployed as a high-LogP (5.81) member of a 3-phenoxychromone screening subset within the InterBioScreen or Sigma-Aldrich AldrichCPR library, where it fills a lipophilicity niche not covered by the ethyl ester (LogP 4.75) or methyl ester analogs . Its single Rule-of-5 violation makes it suitable for in vitro biochemical or cell-based primary screens where oral drug-likeness is not a selection criterion, and its elevated boiling point (544 °C) supports thermal stability during DMSO stock preparation and prolonged storage at −20 °C .

Ester Series SAR Triage for Target Engagement

When a primary chromone hit emerges with a carboxylic acid or methyl/ethyl ester at the 7-position, the butyl ester serves as the highest-LogP, slowest-hydrolyzing comparator in a systematic ester scan . The 11 rotatable bonds (vs. 9 for ethyl) and the 4-ethoxyphenoxy substituent (vs. unsubstituted phenoxy) provide two orthogonal vectors for probing whether increased conformational flexibility or para-ethoxy hydrogen-bond acceptance improves target binding affinity or selectivity .

Esterase Stability Profiling for Chromone Prodrugs

The butyl ester can be used as the sterically most hindered reference compound in a chromone 7-oxyacetate esterase stability panel, ranked against the methyl and ethyl esters (predicted hydrolysis rate: methyl > ethyl > butyl) [1]. Differential stability in plasma, microsomal, or hepatocyte incubations can be quantified to determine whether ester hydrolysis is a liability or a design feature for intracellular delivery of the carboxylic acid parent [1].

Computational Docking with Experimental Validation

The compound's presence in the InterBioScreen catalog (with commercial availability confirmed via Sigma-Aldrich R386170) makes it suitable for prospective virtual screening studies where computational hits can be rapidly procured for experimental validation . Its ZINC database ID (ZINC02919852) enables integration into structure-based docking workflows, and its distinct physicochemical fingerprint (LogP 5.81, 11 rotatable bonds, PSA 80 Ų) provides a clear signal when computational predictions diverge between the butyl, ethyl, and methyl esters—offering a built-in specificity control .

Application
Selection Property
Validation Focus
In vitro screening with high‑logP chromone probe
High lipophilicity (LogP >5), one Lipinski violation
Confirm identity & purity; evaluate DMSO solubility and stability
Ester series SAR for target engagement
Butyl ester as highest‑logP, slowest‑hydrolyzing comparator
Compare binding affinity vs ethyl/methyl; assess rotatable bond impact
Esterase stability profiling for chromone prodrugs
Sterically hindered butyl ester reference compound
Determine hydrolysis rate rank order in plasma/hepatocyte assays
Virtual screening with experimental validation
Commercially available (Sigma R386170); distinct physicochemical fingerprint
Compare docking scores across ester analogs; validate predictions
Quote Request

Request a Quote for butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.